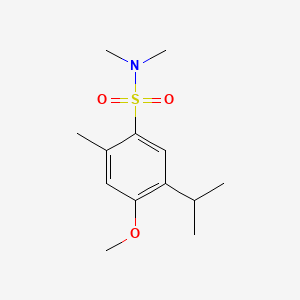
5-isopropyl-4-methoxy-N,N,2-trimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-isopropyl-4-methoxy-N,N,2-trimethylbenzenesulfonamide is a chemical compound with a complex structure that includes an isopropyl group, a methoxy group, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-isopropyl-4-methoxy-N,N,2-trimethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. Common synthetic routes include:
Nitration and Reduction: Nitration of a suitable benzene derivative followed by reduction to introduce the amino group.
Sulfonation: Introduction of the sulfonamide group through sulfonation reactions.
Alkylation: Alkylation reactions to introduce the isopropyl and methyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
5-isopropyl-4-methoxy-N,N,2-trimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can modify the sulfonamide group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the sulfonamide group can produce corresponding amines.
Scientific Research Applications
5-isopropyl-4-methoxy-N,N,2-trimethylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-isopropyl-4-methoxy-N,N,2-trimethylbenzenesulfonamide exerts its effects involves interactions with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The methoxy and isopropyl groups may influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-N-methyl-N-isopropyltryptamine: A compound with similar methoxy and isopropyl groups but different core structure.
5-methoxy-N,N-diisopropyltryptamine: Shares the methoxy group and isopropyl groups but has a tryptamine core.
Uniqueness
5-isopropyl-4-methoxy-N,N,2-trimethylbenzenesulfonamide is unique due to its specific combination of functional groups and its sulfonamide moiety, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C13H21NO3S |
|---|---|
Molecular Weight |
271.38 g/mol |
IUPAC Name |
4-methoxy-N,N,2-trimethyl-5-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C13H21NO3S/c1-9(2)11-8-13(18(15,16)14(4)5)10(3)7-12(11)17-6/h7-9H,1-6H3 |
InChI Key |
NNDSCQIBWICPNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N(C)C)C(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















